DMF-dG Phosphoramidite

Overview

Description

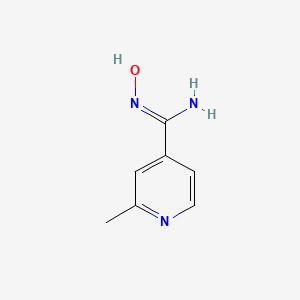

DMT-dG(dmf) Phosphoramidite: is a chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxyguanosine, where the exocyclic amine is protected by a dimethylformamidine group, and the 5’-hydroxyl group is protected by a dimethoxytrityl group. This compound is essential in the field of DNA synthesis due to its stability and efficiency in producing high-purity oligonucleotides .

Scientific Research Applications

Chemistry: : DMT-dG(dmf) Phosphoramidite is used in the synthesis of DNA oligonucleotides, which are essential for various chemical research applications .

Biology: : In biological research, this compound is used to synthesize DNA sequences for gene synthesis, cloning, and sequencing .

Medicine: : In the medical field, DMT-dG(dmf) Phosphoramidite is used in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs .

Industry: : Industrial applications include the large-scale synthesis of oligonucleotides for use in diagnostics and therapeutics .

Mechanism of Action

The mechanism of action of DMT-dG(dmf) Phosphoramidite involves its incorporation into oligonucleotides during DNA synthesis. The dimethoxytrityl group protects the 5’-hydroxyl group, preventing unwanted reactions. The dimethylformamidine group protects the exocyclic amine, ensuring the stability of the guanine base. During synthesis, these protecting groups are removed under specific conditions, allowing the formation of the desired oligonucleotide sequence .

Safety and Hazards

DMF-dG Phosphoramidite should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Biochemical Analysis

Biochemical Properties

DMF-dG Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides. This compound interacts with various enzymes and proteins during the synthesis process. One of the key interactions is with DNA polymerase, an enzyme responsible for the replication of DNA. This compound acts as a building block for the synthesis of DNA sequences, allowing DNA polymerase to incorporate it into the growing DNA strand. Additionally, this compound interacts with other biomolecules such as RNA polymerase, which is involved in the transcription of DNA into RNA. The nature of these interactions is primarily based on the formation of phosphodiester bonds, which are essential for the stability and integrity of the synthesized oligonucleotides .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. In particular, this compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering the activity of these transcription factors, this compound can influence the expression of genes involved in critical cellular processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the incorporation of this compound into the growing DNA strand during oligonucleotide synthesis. This process involves the formation of phosphodiester bonds between the this compound and the adjacent nucleotides. Additionally, this compound can inhibit or activate specific enzymes involved in DNA and RNA synthesis, thereby modulating the overall synthesis process. Changes in gene expression occur as a result of the altered activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is generally stable under controlled room temperature or lower, dry conditions. Prolonged exposure to unfavorable conditions can lead to degradation, which may affect the efficiency of oligonucleotide synthesis. Long-term studies have shown that the stability of this compound is essential for maintaining the integrity of synthesized oligonucleotides and ensuring consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses of this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. At high doses, this compound may exhibit toxic or adverse effects, such as inducing apoptosis or disrupting normal cellular processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into oligonucleotides. One of the key enzymes involved is DNA polymerase, which catalyzes the formation of phosphodiester bonds between this compound and other nucleotides. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound is transported into cells through specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific cellular compartments, where it interacts with enzymes and other biomolecules involved in oligonucleotide synthesis. The distribution of this compound within tissues can also influence its overall effectiveness and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is typically localized in the nucleus, where it participates in the synthesis of DNA and RNA. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles within the cell. The localization of this compound in the nucleus allows it to interact with DNA polymerase, RNA polymerase, and other enzymes involved in nucleic acid synthesis, thereby facilitating the efficient production of oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMT-dG(dmf) Phosphoramidite involves several steps:

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxyguanosine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine.

Protection of the exocyclic amine: The exocyclic amine of the guanine base is protected using dimethylformamidine.

Phosphitylation: The 3’-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine

Industrial Production Methods: Industrial production of DMT-dG(dmf) Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:

Batch processing: Large quantities of starting materials are processed in batches.

Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and yield

Chemical Reactions Analysis

Types of Reactions:

Oxidation: DMT-dG(dmf) Phosphoramidite can undergo oxidation reactions, typically using iodine in water or pyridine.

Deprotection: The dimethoxytrityl group can be removed using acidic conditions, such as trichloroacetic acid in dichloromethane.

Substitution: The cyanoethyl group can be removed under basic conditions, such as ammonium hydroxide

Common Reagents and Conditions:

Oxidation: Iodine in water or pyridine.

Deprotection: Trichloroacetic acid in dichloromethane.

Substitution: Ammonium hydroxide

Major Products:

Comparison with Similar Compounds

Similar Compounds:

DMT-dG(ib) Phosphoramidite: This compound uses an isobutyryl group to protect the exocyclic amine of guanine. .

DMT-dA(bz) Phosphoramidite: This compound uses a benzoyl group to protect the exocyclic amine of adenine. .

DMT-dC(bz) Phosphoramidite: This compound uses a benzoyl group to protect the exocyclic amine of cytosine. .

Uniqueness: DMT-dG(dmf) Phosphoramidite is unique due to its use of the dimethylformamidine group, which allows for faster and more efficient deprotection compared to other protecting groups. This results in higher purity and yield of the synthesized oligonucleotides .

properties

IUPAC Name |

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQAXTCBMPFGAN-UNHDIWNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)

![3-(3,4-dimethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436760.png)

![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1436763.png)

![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)

![Methyl 8,8-dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate](/img/structure/B1436767.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1436773.png)

![1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one](/img/structure/B1436774.png)

![ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1436775.png)